TG2-IN-3h vs. Alternative TG2 Inhibitors: High Single-Digit Nanomolar Potency on Human TG2
TG2-IN-3h demonstrates high potency against human TG2 with an IC50 of 6-6.1 nM . This is significantly more potent than several well-known alternative small molecule inhibitors, including ZED-1227 (IC50 = 45 nM) [1], GK921 (IC50 = 7,710 nM) , and ZDON (IC50 = 150 nM) . It is comparable in potency to the monoclonal antibody Zampilimab, which has a reported IC50 of 0.25 nM in a recombinant enzyme assay [2], but TG2-IN-3h offers the distinct advantage of being a cell-permeable small molecule suitable for intracellular target engagement.
| Evidence Dimension | Half-maximal inhibitory concentration (IC50) |
|---|---|
| Target Compound Data | 6-6.1 nM |
| Comparator Or Baseline | ZED-1227: 45 nM; GK921: 7,710 nM; ZDON: 150 nM; Zampilimab: 0.25 nM |
| Quantified Difference | 7.5-fold more potent than ZED-1227; >1200-fold more potent than GK921; 25-fold more potent than ZDON; 24-fold less potent than Zampilimab but offers cell permeability. |
| Conditions | Recombinant human TG2, biochemical assay. |
Why This Matters
This data demonstrates TG2-IN-3h's position as a high-potency, cell-permeable small molecule, offering a significant potency advantage over other commonly used small molecule TG2 inhibitors and providing a distinct chemical tool profile compared to biologicals.
- [1] PeptideDB. ZED-1227 Datasheet. Available at: https://www.peptidedb.com/database/ZED-1227.html View Source
- [2] ScienceOpen. The effect of TG2-inhibitory monoclonal antibody zampilimab on tissue fibrosis. PLOS ONE, 2024. DOI: 10.1371/journal.pone.0298864 View Source
